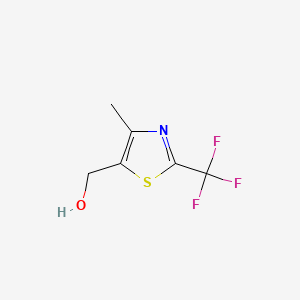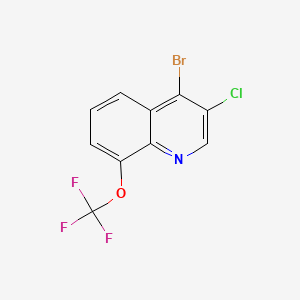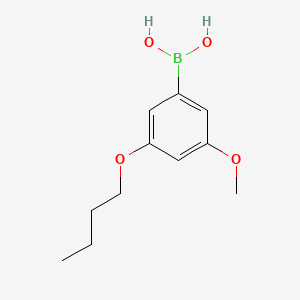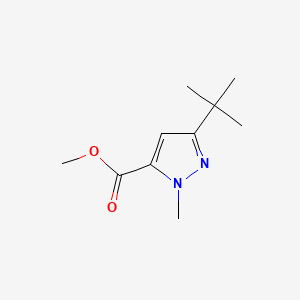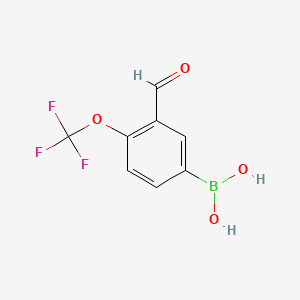
Acide 3-formyl-4-(trifluorométhoxy)phénylboronique
Vue d'ensemble
Description
3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1310383-91-5 . It has a molecular weight of 233.94 and is a solid at room temperature . The IUPAC name for this compound is 3-formyl-4-(trifluoromethoxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-4,14-15H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 3-Formyl-4-(trifluoromethoxy)phenylboronic acid were not found, boronic acids are known to be involved in various types of reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 233.94 . The storage temperature for this compound is 2-8°C .Applications De Recherche Scientifique
Synthèse de molécules biologiquement actives
Ce composé peut être utilisé comme réactif dans la synthèse de molécules biologiquement actives . Par exemple, il peut être utilisé pour produire des inhibiteurs de la lactate déshydrogénase qui sont utilisés contre la prolifération des cellules cancéreuses .
Inhibition de la PAI-1
Le composé peut être utilisé pour synthétiser des dérivés d'acide nitro-phénoxybenzoïque pour l'inhibition de la PAI-1 . La PAI-1 est une protéine qui, chez l'homme, est codée par le gène SERPINE1 et joue un rôle dans le vieillissement, l'obésité et les maladies cardiovasculaires.
Médicaments antituberculeux
Il peut être utilisé dans la synthèse d'analogues de la PA-824 pour une utilisation comme médicaments antituberculeux . La tuberculose est une maladie infectieuse grave qui touche les poumons et d'autres parties du corps.
Synthèse de purines multisubstituées
Ce composé est un précurseur couramment utilisé dans la synthèse de purines multisubstituées . Ces purines peuvent être utilisées comme antagonistes du P2X7 dans le traitement de la douleur .
Inhibiteurs de l'aldostérone synthase
Il peut être utilisé dans la synthèse de dérivés de tétrahydropyrrolo[1,2-a]quinolinone substitués par des hétéroaryles comme inhibiteurs de l'aldostérone synthase . L'aldostérone synthase est une enzyme hydroxylase stéroïdienne du cytochrome P450 impliquée dans la biosynthèse de l'hormone stéroïde aldostérone.
Fluorobiphenylcyclohexènes et difluoroterphényles à cristaux liquides
Ce composé a récemment été utilisé pour fabriquer de nouveaux fluorobiphenylcyclohexènes et difluoroterphényles à cristaux liquides par des couplages croisés catalysés par le palladium .
Safety and Hazards
Mécanisme D'action
Target of Action
3-Formyl-4-(trifluoromethoxy)phenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by 3-Formyl-4-(trifluoromethoxy)phenylboronic acid . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various biologically active molecules .
Result of Action
Action Environment
The action, efficacy, and stability of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild and functional group tolerant conditions . Additionally, the compound should be stored under an inert atmosphere at room temperature to maintain its stability .
Analyse Biochimique
Biochemical Properties
Boronic acids are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenylboronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
[3-formyl-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDBNGRHYCPTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675338 | |
| Record name | [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-91-5 | |
| Record name | [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-4-(trifluoromethoxy)phenyboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


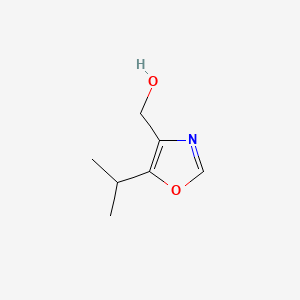

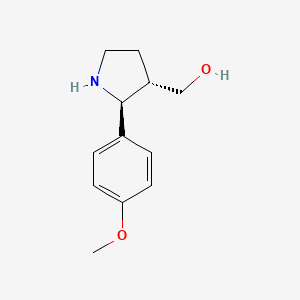

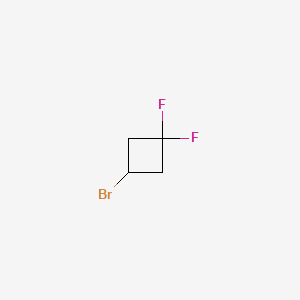

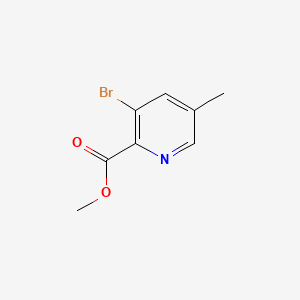

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)
